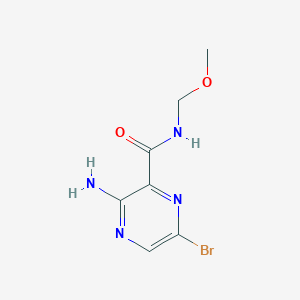

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Descripción general

Descripción

“3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide” is a chemical compound that is used in various scientific research applications. It serves as an intermediate in organic synthesis and pharmaceuticals .

Molecular Structure Analysis

The molecular formula of “3-Amino-6-bromopyrazine-2-carboxylic acid” is C5H4BrN3O2 . The InChI Key is MTNAQEKMSVDTAQ-UHFFFAOYSA-N . The SMILES string is NC1=NC=C (Br)N=C1C (O)=O .Chemical Reactions Analysis

“3-Amino-6-bromopyrazine-2-carboxylic acid” is used to prepare 3-bromo-5-phenylpyrazine-2-amine . It serves as an intermediate in organic synthesis and pharmaceuticals .Physical And Chemical Properties Analysis

The physical form of “3-Amino-6-bromopyrazine-2-carboxylic acid” is a solid . It is soluble in dimethyl sulfoxide and methanol . The molecular weight is 218.01 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Pteridine Synthesis : 3-Amino-6-bromopyrazine-2-carboxylic acid derivatives have been utilized in the synthesis of various pteridin-4-one derivatives, including 6-bromo-2-methyl and 6-bromo-2-phenyl derivatives. These syntheses involve heating with ortho esters or amides and formation of 2,N-acyl derivatives prior to ring closure with aqueous alkali. These processes have been evaluated for their efficiency and compared in different methods (Albert, 1979).

Synthesis of N-Substituted-6-alkoxypteridin-4-amine : A novel synthesis method for N-substituted-6-alkoxypteridin-4-amine using 3-amino-6-bromopyrazine-2-carboxamide derivatives has been developed. This method has yielded new compounds with confirmed structures through various analytical techniques. Different chlorinating reagents have been shown to produce different products, and the possible chlorination mechanism was discussed (Duan, Jia, Zhu, & Wang, 2012).

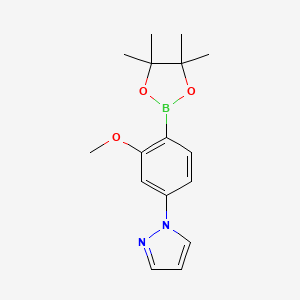

Suzuki Coupling Approach : The use of related pyrazine compounds in Suzuki coupling to arylboronic acids has been explored as a route to synthesize structures like the luminescent chromophore coelenterazine (Jones, Keenan, & Hibbert, 1996).

Chemical Properties and Reactions

- Study of Pyrazine Reactions : The conversion of 3-aminopyrazine-2-carboxamide into various derivatives, such as 3-aminopyrazine-2-carbonitrile, and further into different pteridine and imidazo[1,5-a]pyrazine compounds, highlights the chemical versatility of pyrazine derivatives. These studies offer insights into ionization constants, ultraviolet spectra, and the hydration of these compounds (Albert & Ohta, 1970).

Applications in Medicinal Chemistry

Synthesis of Antimicrobial Compounds : The synthesis of pyridine derivatives, starting from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid, has led to compounds with antimicrobial activity. This demonstrates the role of pyrazine derivatives in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Development of Anticonvulsant Agents : Research on 3-aminopyrroles and pyrazoles, synthesized from acetophenone and glycine derivatives, shows significant anticonvulsant activity, highlighting the potential of pyrazine derivatives in the development of new anticonvulsant medications (Unverferth et al., 1998).

Safety and Hazards

Direcciones Futuras

As an intermediate in organic synthesis and pharmaceuticals , “3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide” has potential applications in the development of new drugs and other chemical products. Its unique properties make it an ideal candidate for drug development, catalysis, and organic synthesis.

Mecanismo De Acción

Target of Action

The primary targets of “3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide” are currently unknown. The compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that the compound is used to prepare 3-bromo-5-phenylpyrazine-2-amine , which suggests it may be involved in synthetic pathways in organic chemistry.

Pharmacokinetics

Its impact on bioavailability is currently unknown .

Result of Action

As an intermediate in organic synthesis and pharmaceuticals

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .

Propiedades

IUPAC Name |

3-amino-6-bromo-N-(methoxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4O2/c1-14-3-11-7(13)5-6(9)10-2-4(8)12-5/h2H,3H2,1H3,(H2,9,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVCSFYFKISQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

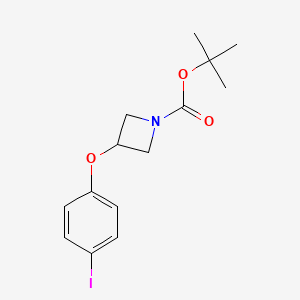

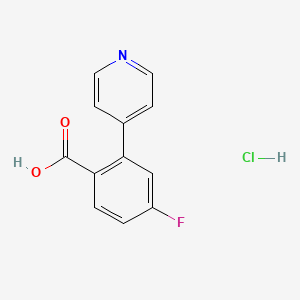

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)

![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)